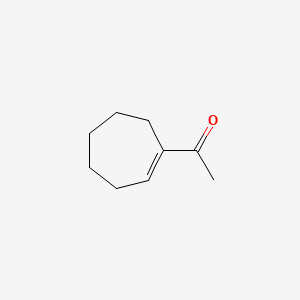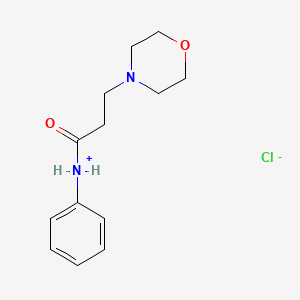
oxalic acid;platinum;triethylphosphane;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxalic acid;platinum;triethylphosphane;hydrate is a coordination compound that combines oxalic acid, platinum, triethylphosphane, and water molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;platinum;triethylphosphane;hydrate typically involves the reaction of oxalic acid with a platinum precursor in the presence of triethylphosphane. The reaction is carried out in an aqueous medium, and the resulting product is isolated as a hydrate. The general reaction can be represented as follows:
[ \text{PtCl}_2 + \text{(C}_2\text{H}_5\text{)_3P} + \text{(COOH)}_2 + \text{H}_2\text{O} \rightarrow \text{[Pt(C}_2\text{H}_5\text{)_3P}_2\text{(COO)}_2\text{]} \cdot \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxalic acid;platinum;triethylphosphane;hydrate can undergo various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced under specific conditions, affecting the coordination environment of the platinum.
Substitution: Ligands such as triethylphosphane can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be carried out using various phosphines or other coordinating ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of platinum(IV) complexes, while reduction can yield platinum(0) species.
科学的研究の応用
Oxalic acid;platinum;triethylphosphane;hydrate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: Investigated for its potential use in biological systems, particularly in the study of metal-ligand interactions.
Medicine: Explored for its potential anticancer properties, leveraging the cytotoxic effects of platinum compounds.
Industry: Utilized in the development of advanced materials, including conductive polymers and nanomaterials.
作用機序
The mechanism of action of oxalic acid;platinum;triethylphosphane;hydrate involves the coordination of the platinum center with ligands, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the platinum center can facilitate the activation of substrates, while in biological systems, it may interact with biomolecules such as DNA.
類似化合物との比較
Similar Compounds
Oxaliplatin: A platinum-based anticancer drug with a similar coordination environment.
Cisplatin: Another platinum-based drug used in chemotherapy.
Carboplatin: A derivative of cisplatin with different pharmacokinetic properties.
Uniqueness
Oxalic acid;platinum;triethylphosphane;hydrate is unique due to the presence of triethylphosphane as a ligand, which can influence the electronic properties and reactivity of the platinum center. This makes it distinct from other platinum compounds that may have different ligands and coordination environments.
特性
CAS番号 |
207596-31-4 |
|---|---|
分子式 |
C14H34O5P2Pt |
分子量 |
539.4 g/mol |
IUPAC名 |
oxalic acid;platinum;triethylphosphane;hydrate |
InChI |
InChI=1S/2C6H15P.C2H2O4.H2O.Pt/c2*1-4-7(5-2)6-3;3-1(4)2(5)6;;/h2*4-6H2,1-3H3;(H,3,4)(H,5,6);1H2; |
InChIキー |
FJDZXBLTLIXMTO-UHFFFAOYSA-N |
正規SMILES |
CCP(CC)CC.CCP(CC)CC.C(=O)(C(=O)O)O.O.[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


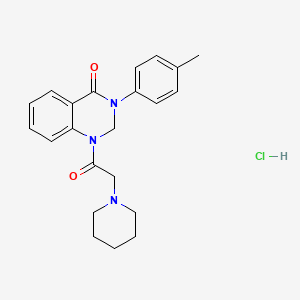
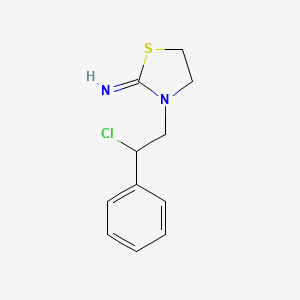
![1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]-](/img/structure/B13731165.png)
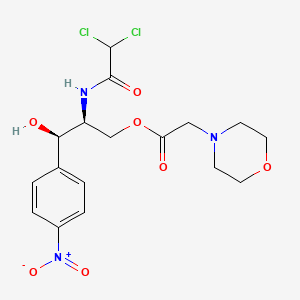

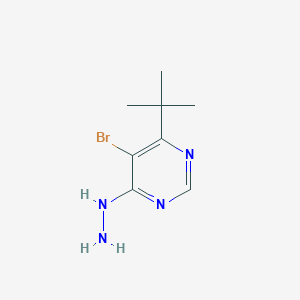
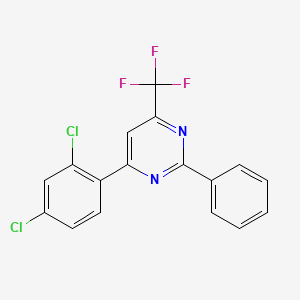

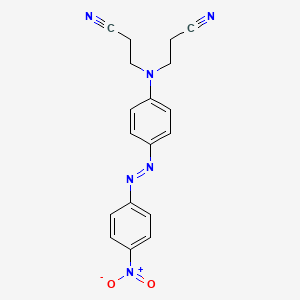
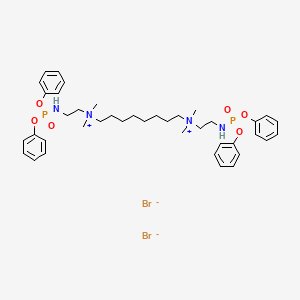

![2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13731240.png)
